

Spectral Analysis of 3-Ethylisoxazole-5-carboxylic acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Ethylisoxazole-5-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectral data for **3-Ethylisoxazole-5-carboxylic acid** (CAS No. 14633-21-7). Due to the limited availability of directly published experimental spectra for this specific compound, this guide leverages data from close structural analogs and established principles of spectroscopic analysis to predict the characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Chemical Structure and Properties

- IUPAC Name: 3-ethyl-1,2-oxazole-5-carboxylic acid[1]
- Molecular Formula: C₆H₇NO₃[1]
- Molecular Weight: 141.12 g/mol [1]
- SMILES: O=C(C1=CC(CC)=NO1)O[1]

Predicted Spectral Data

The following tables summarize the predicted spectral data for **3-Ethylisoxazole-5-carboxylic acid**. These predictions are based on the analysis of related isoxazole structures and general spectroscopic principles for carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~12.0 - 13.0	Singlet (broad)	1H	-COOH
~6.8	Singlet	1H	H-4 (isoxazole ring)
~2.8	Quartet	2H	-CH ₂ -CH ₃
~1.3	Triplet	3H	-CH ₂ -CH ₃

¹³C NMR (Carbon NMR)

Chemical Shift (δ, ppm)	Assignment
~165 - 175	C=O (carboxylic acid)
~160 - 170	C-3 (isoxazole ring)
~155 - 165	C-5 (isoxazole ring)
~100 - 110	C-4 (isoxazole ring)
~20 - 30	-CH ₂ -CH ₃
~10 - 15	-CH ₂ -CH ₃

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Description of Absorption	Functional Group
2500-3300	Broad	O-H stretch (carboxylic acid dimer)
~1710	Strong	C=O stretch (carboxylic acid dimer)
~1600	Medium	C=N stretch (isoxazole ring)
~1420	Medium	C-O-H bend
~1250	Strong	C-O stretch

Mass Spectrometry (MS)

m/z Ratio	Predicted Fragment
141	[M] ⁺ (Molecular Ion)
124	[M - OH] ⁺
113	[M - C ₂ H ₅] ⁺
96	[M - COOH] ⁺
68	[C ₃ H ₂ NO] ⁺

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data. Specific parameters may need to be optimized.

NMR Spectroscopy

A sample of **3-Ethylisoxazole-5-carboxylic acid** would be dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

IR Spectroscopy

An infrared spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory.

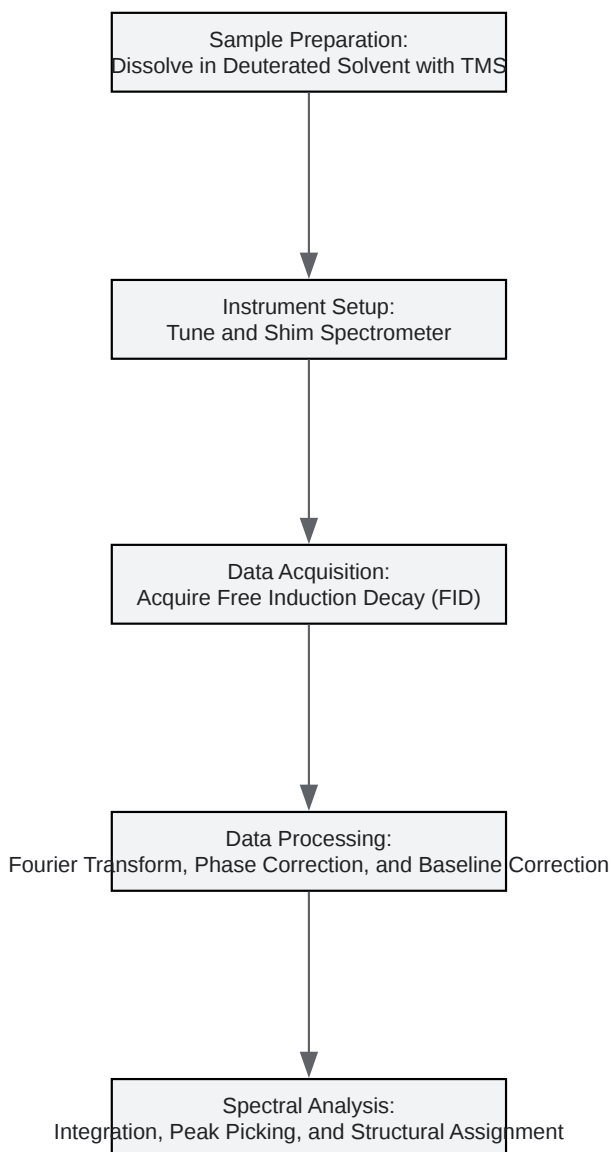
Mass Spectrometry

Mass spectral data would be acquired using an electron ionization (EI) mass spectrometer. A small amount of the sample would be introduced into the ion source, where it is vaporized and bombarded with a beam of electrons, causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio.

Visualization of Methodologies

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Diagram 1: General NMR Spectroscopy Workflow



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Diagram 1: General NMR Spectroscopy Workflow

Diagram 2: General FTIR Spectroscopy Workflow

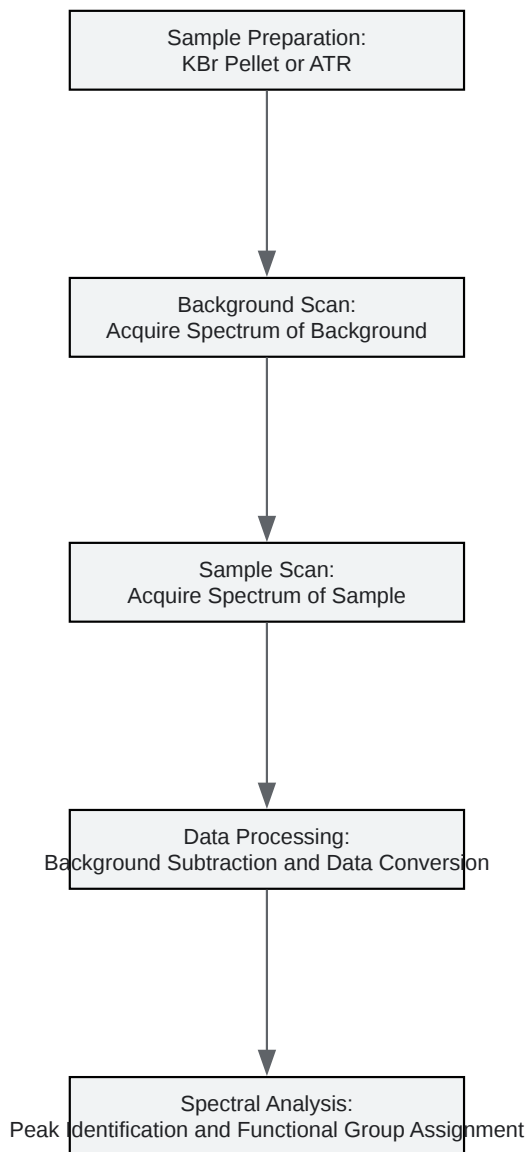
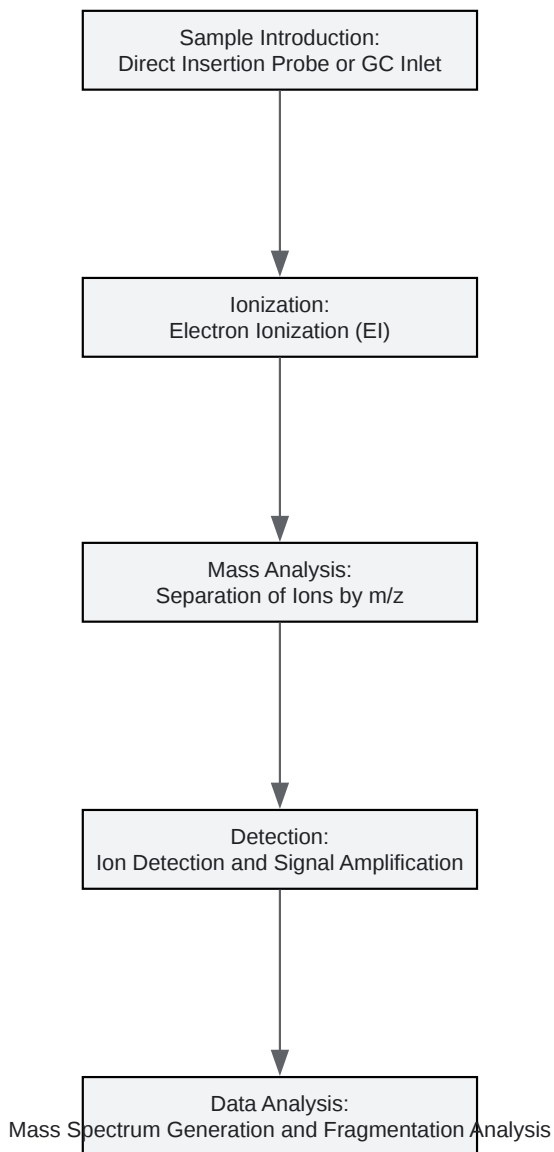


Diagram 3: General EI-Mass Spectrometry Workflow



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References

- 1. chemscene.com [chemscene.com]
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